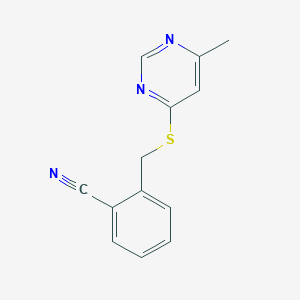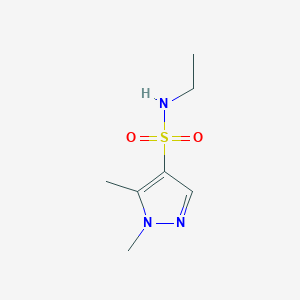
2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile
Overview
Description
2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile is a heterocyclic compound that features a pyrimidine ring substituted with a methyl group at the 6-position and a thioether linkage to a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Thioether Formation:
Benzonitrile Introduction: The final step involves the coupling of the thioether-substituted pyrimidine with a benzonitrile derivative under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyrimidine ring can undergo substitution reactions, particularly at the 4-position, with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2-thioxopyrimidines: These compounds share the thioether linkage and pyrimidine core but differ in the substituents and overall structure.
Benzonitrile derivatives: Compounds with a benzonitrile moiety but different substituents on the aromatic ring.
Uniqueness
2-(((6-methylpyrimidin-4-yl)thio)methyl)benzonitrile is unique due to its specific combination of a methyl-substituted pyrimidine ring and a thioether linkage to a benzonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-[(6-methylpyrimidin-4-yl)sulfanylmethyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3S/c1-10-6-13(16-9-15-10)17-8-12-5-3-2-4-11(12)7-14/h2-6,9H,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMICZURWYLVUAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CC=CC=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(2-methylprop-2-en-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4686161.png)
![N-[5-[(4-chlorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B4686163.png)
![N-[2-[(2,6-dichlorophenyl)methylsulfanyl]ethyl]-4-fluorobenzamide](/img/structure/B4686169.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}propan-2-amine hydrochloride](/img/structure/B4686183.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4686196.png)

![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3,5-dimethylpyrimidine-2,4-dione](/img/structure/B4686217.png)
![methyl [5-(1,3-benzodioxol-5-ylmethylene)-3-(4-ethylphenyl)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4686229.png)
![6-chloro-4-methyl-7-[2-(3-nitrophenyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4686237.png)
![(5E)-5-[(4-chlorophenyl)methylidene]-1-(4-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B4686238.png)
![4-ACETAMIDO-N-[2-(PHENYLSULFANYL)PHENYL]BENZAMIDE](/img/structure/B4686259.png)

